Antibacterial Activity of 2-Aminothiophene Scaffold as Efflux Pump Inhibitors
Derivatives of the 2-aminothiophene class, of which 5-Chlorothiophen-2-amine hydrobromide is a member, have been demonstrated to act as efflux pump inhibitors (EPIs) in Staphylococcus aureus [1]. This activity is significant as it can reverse antibiotic resistance. For example, certain 2-aminothiophene derivatives were shown to enhance the activity of ciprofloxacin and erythromycin by 8- and 16-fold, respectively, and restore sensitivity in resistant S. aureus strains [1].
| Evidence Dimension | Enhancement of antibiotic activity (fold-increase) against resistant S. aureus |
|---|---|
| Target Compound Data | N/A (Data pertains to 2-aminothiophene derivatives) |
| Comparator Or Baseline | Antibiotics (ciprofloxacin, erythromycin) alone vs. combination with 2-aminothiophene derivatives |
| Quantified Difference | 8- to 16-fold increase in antibiotic activity |
| Conditions | In vitro assay against S. aureus SA-1 and RN-4220 strains |
Why This Matters
This demonstrates the potential of the 2-aminothiophene scaffold for developing novel EPIs, suggesting 5-Chlorothiophen-2-amine hydrobromide could be a valuable precursor in this field.
- [1] da Cruz, R. M. D. et al. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 2020, 15, 328-337. View Source
